3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol
CAS No.:
Cat. No.: VC17522501
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO |
|---|---|
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 3-[(2,6-dimethylphenyl)methylamino]propan-1-ol |
| Standard InChI | InChI=1S/C12H19NO/c1-10-5-3-6-11(2)12(10)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 |
| Standard InChI Key | JQUGGPHBBHCNLE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)CNCCCO |
Introduction
Structural Features:
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Functional Groups:
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A secondary amine group (-NH-) connected to a benzyl group substituted with two methyl groups at the 2 and 6 positions.
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A hydroxyl group (-OH) attached to a three-carbon chain (propanol backbone).
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Aromaticity: The compound contains an aromatic ring (benzene) with electron-donating methyl substituents that may influence reactivity.
Synthesis
The synthesis of 3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the following steps:
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Preparation of the Benzylamine Derivative:
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Benzylamine is alkylated with a 2,6-dimethylbenzyl halide (e.g., chloride or bromide) under basic conditions to form the intermediate.
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Addition of Propanol Chain:
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The intermediate is reacted with epichlorohydrin or a similar alkylating agent to introduce the three-carbon chain terminating in a hydroxyl group.
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Purification:
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The product is purified using recrystallization or chromatographic techniques to ensure high purity.
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Medicinal Chemistry
Compounds with similar structures are often investigated for their biological activity due to the following:
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The presence of an aromatic ring system with electron-donating substituents can enhance binding affinity to biological targets.
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The hydroxyl group increases solubility, potentially improving bioavailability.
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Secondary amines are known pharmacophores in drug design.
Organic Synthesis
The compound can serve as:
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An intermediate in synthesizing more complex molecules.
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A precursor for derivatives with functional modifications at the hydroxyl or amine groups.
Potential Limitations and Challenges
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Stability: Hydroxyl-containing compounds may undergo oxidation under certain conditions.
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Toxicity Studies: Comprehensive toxicity profiling is necessary before considering pharmaceutical applications.
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Synthesis Complexity: Multi-step synthesis may limit scalability for industrial applications.
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